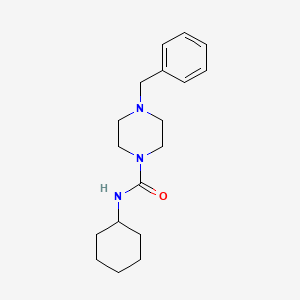![molecular formula C20H19N3O2 B5763255 N'-[3-(2-furyl)-2-propen-1-ylidene]-2-propyl-4-quinolinecarbohydrazide](/img/structure/B5763255.png)
N'-[3-(2-furyl)-2-propen-1-ylidene]-2-propyl-4-quinolinecarbohydrazide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N'-[3-(2-furyl)-2-propen-1-ylidene]-2-propyl-4-quinolinecarbohydrazide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly referred to as FPH1 and has been studied extensively for its biochemical and physiological effects, as well as its mechanism of action.
作用机制
FPH1 works by inhibiting the activity of HIF-1 alpha, a protein that plays a crucial role in the response to low oxygen levels in cells. Under normal conditions, HIF-1 alpha is rapidly degraded by a complex of proteins called the von Hippel-Lindau (VHL) complex. However, in hypoxic conditions, the VHL complex is unable to degrade HIF-1 alpha, leading to its accumulation and activation of genes involved in angiogenesis, metabolism, and cell survival. FPH1 binds to HIF-1 alpha and prevents its interaction with the VHL complex, leading to its degradation and inhibition of its downstream targets.
Biochemical and Physiological Effects:
FPH1 has been shown to have a wide range of biochemical and physiological effects, including inhibition of angiogenesis, cell proliferation, and migration. It has also been shown to induce apoptosis, or programmed cell death, in cancer cells. In addition, FPH1 has been shown to improve memory and cognitive function in animal models, suggesting a potential role in the treatment of neurodegenerative diseases.
实验室实验的优点和局限性
One of the main advantages of FPH1 is its high yield and purity, making it suitable for use in various scientific research applications. It is also relatively stable and easy to handle, making it a convenient tool compound for drug discovery. However, FPH1 is not without its limitations. One of the main limitations is its specificity for HIF-1 alpha, which may limit its usefulness in certain research applications. In addition, FPH1 has not yet been tested in clinical trials, so its safety and efficacy in humans are still unknown.
未来方向
There are many potential future directions for research on FPH1. One area of interest is the development of more specific and potent inhibitors of HIF-1 alpha, which may have greater efficacy and fewer side effects than FPH1. Another area of interest is the development of FPH1-based therapies for neurodegenerative diseases such as Alzheimer's. Finally, further studies are needed to investigate the safety and efficacy of FPH1 in humans, which may pave the way for its use in clinical settings.
合成方法
The synthesis of FPH1 involves a multi-step process that begins with the reaction of 2-propyl-4-quinolinecarboxaldehyde and 2-furylacrylic acid in the presence of a catalyst. This reaction produces a Schiff base intermediate, which is then reduced to the final product using hydrazine hydrate. The final product is obtained in high yield and purity, making it suitable for use in various scientific research applications.
科学研究应用
FPH1 has been studied extensively for its potential applications in various fields, including cancer research, neuroscience, and drug discovery. In cancer research, FPH1 has been shown to inhibit the activity of a protein called HIF-1 alpha, which is involved in the growth and spread of cancer cells. This inhibition has been shown to reduce tumor growth and increase the effectiveness of chemotherapy drugs. In neuroscience, FPH1 has been shown to improve memory and cognitive function in animal models, making it a potential treatment for neurodegenerative diseases such as Alzheimer's. In drug discovery, FPH1 has been used as a tool compound to identify and validate new drug targets.
属性
IUPAC Name |
N-[(E)-[(E)-3-(furan-2-yl)prop-2-enylidene]amino]-2-propylquinoline-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O2/c1-2-7-15-14-18(17-10-3-4-11-19(17)22-15)20(24)23-21-12-5-8-16-9-6-13-25-16/h3-6,8-14H,2,7H2,1H3,(H,23,24)/b8-5+,21-12+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMSPSGOSHAVMQZ-OSHDIQQQSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NC2=CC=CC=C2C(=C1)C(=O)NN=CC=CC3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCC1=NC2=CC=CC=C2C(=C1)C(=O)N/N=C/C=C/C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N'-[(1E,2E)-3-(furan-2-yl)prop-2-en-1-ylidene]-2-propylquinoline-4-carbohydrazide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

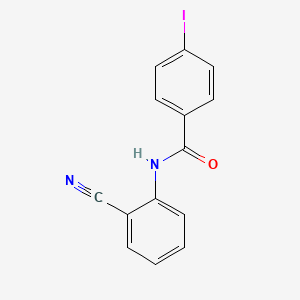
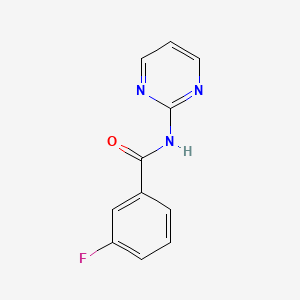

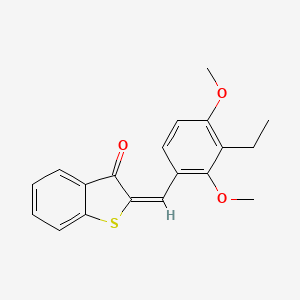
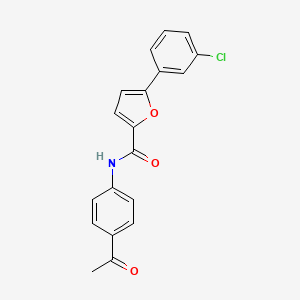
![3-[4-(4-fluorophenyl)-1-piperazinyl]-1,2-benzisothiazole 1,1-dioxide](/img/structure/B5763209.png)
![N-{5-[(3-methylbenzyl)thio]-1,3,4-thiadiazol-2-yl}acetamide](/img/structure/B5763214.png)
![N-[3-(methylthio)phenyl]-2-(2-oxobenzo[cd]indol-1(2H)-yl)acetamide](/img/structure/B5763216.png)
![2-(4-chlorophenyl)-N-methyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide](/img/structure/B5763219.png)
![2-methoxy-4-({[4-(1-naphthylmethyl)-1-piperazinyl]imino}methyl)phenyl acetate](/img/structure/B5763234.png)
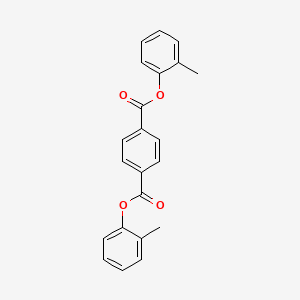
![2-cyano-3-[4-(diethylamino)-2-methoxyphenyl]-N-phenylacrylamide](/img/structure/B5763260.png)
![methyl 4-[(1-methyl-3-nitro-1H-1,2,4-triazol-5-yl)oxy]benzoate](/img/structure/B5763261.png)
